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Compound of Interest

Compound Name: Algestone

Cat. No.: B1665699

An In-depth Review of Physicochemical Properties, Pharmacological Actions, and Clinical
Applications

Introduction

Algestone, a synthetic progestational steroid, and its derivatives have been subjects of interest
in the field of hormonal therapy and contraception. This technical guide provides a
comprehensive overview of the core properties of key algestone derivatives, with a primary
focus on algestone acetophenide. The information is intended for researchers, scientists, and
drug development professionals, offering a consolidated resource on the chemistry, mechanism
of action, pharmacokinetics, and clinical use of these compounds.

Physicochemical and Pharmacological Properties of
Algestone Derivatives

Algestone derivatives are synthetic progestins that exert their effects primarily through
agonism of the progesterone receptor (PR). The structural modifications of the parent
algestone molecule influence their potency, pharmacokinetics, and selectivity.

Algestone Acetophenide

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is the
most well-studied and clinically utilized derivative. It is a potent, long-acting progestin.[1]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1665699?utm_src=pdf-interest
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://en.wikipedia.org/wiki/Algestone_acetophenide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Table 1: Physicochemical and Pharmacokinetic Properties of Algestone Acetophenide

Property

Value

Reference

Chemical Name

16a,170-
dihydroxyprogesterone

acetophenide

[1]

Molecular Formula C29H3604 [2]
Molecular Weight 448.6 g/mol [2]
CAS Number 24356-94-3 [2]
Appearance White to Off-White Solid

Mechanism of Action

Progesterone Receptor

Agonist

Route of Administration

Intramuscular injection

Elimination Half-life

24 days

Table 2: Receptor Binding Profile of Algestone Acetophenide
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Relative Binding

Receptor o Notes Reference
Affinity (RBA)
) No specific
2-5 times the potency o
Progesterone _ guantitative RBA data
of progesterone (in ] ) ) ]
Receptor (PR) is readily available in

animal studies) o
public literature.

Characterized as

Androgen Receptor No significant binding having no androgenic
(AR) reported or antiandrogenic
activity.

Characterized as

Glucocorticoid No significant binding )
having no
Receptor (GR) reported o o
glucocorticoid activity.
Characterized as
Mineralocorticoid No significant binding having no
Receptor (MR) reported antimineralocorticoid
activity.
Characterized as
Estrogen Receptor No significant binding having no estrogenic
(ER) reported or antiestrogenic

activity.

Algestone Acetonide

Algestone acetonide is another derivative of algestone; however, it was never marketed, and
consequently, there is a significant scarcity of publicly available data on its properties.

Mechanism of Action: Progesterone Receptor
Signaling

Algestone acetophenide, as a progesterone receptor agonist, mimics the action of
endogenous progesterone. The primary mechanism involves binding to and activating
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intracellular progesterone receptors, which subsequently modulate the transcription of target
genes.

Progesterone Receptor Signaling Pathway

Heat Shock Proteins (HSPs)

1
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Progesterone Receptor Signaling Pathway

Clinical Applications and Efficacy

Algestone acetophenide is primarily used as a long-acting injectable contraceptive, typically in
combination with an estrogen, such as estradiol enanthate.

Table 3: Clinical Efficacy of Algestone Acetophenide / Estradiol Enanthate Combination
Injectable Contraceptive

S Duration of Common
u
Dosage g . Use (Total Pearl Index* Adverse Reference
Population
Cycles) Events
Not explicitl Irregular
90 mg DHPA PACTY I )
stated, but bleeding,
+ 6 mg E2- 1,904 women 17,576 ) ]
EN high efficacy headache,
reported. mastalgia
Bleeding
150 mg ]
disorders,
DHPA + 10 7,054 women 60,010 0.018
headache,
mg E2-EN ]
mastalgia

*The Pearl Index is the number of unintended pregnancies per 100 woman-years of exposure.

Experimental Protocols
Synthesis of Algestone Acetophenide (General Method)

The synthesis of algestone acetophenide can be achieved through a multi-step process
starting from 16-dehydroprogesterone. The following is a generalized protocol based on patent
literature.
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General Synthesis Workflow of Algestone Acetophenide

16-Dehydroprogesterone

Epoxidation

(160(,170(-Epoxyprogesteron9
l
( Grignard Reaction )
(e.g., with Phenylmagnesium bromide)

l
Gea-Hydroxy-17a-(1-phenylethyl)progesterong
l
Gcetalization with Acetophenone)

Algestone Acetophenide

Click to download full resolution via product page

Synthesis of Algestone Acetophenide

Protocol Steps:

« Epoxidation: 16-dehydroprogesterone is treated with an oxidizing agent, such as a peroxy
acid (e.g., m-chloroperoxybenzoic acid), to form the 16a,17a-epoxide.
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» Grignard Reaction: The epoxide is then reacted with a Grignard reagent, such as
phenylmagnesium bromide, to open the epoxide ring and introduce the phenyl group.

o Acetalization: The resulting diol is reacted with acetophenone in the presence of an acid
catalyst to form the cyclic acetal, yielding algestone acetophenide.

 Purification: The final product is purified by crystallization.

Competitive Radioligand Binding Assay for
Progesterone Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test
compound, such as an algestone derivative, to the progesterone receptor.
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Competitive Radioligand Binding Assay Workflow
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Competitive Radioligand Binding Assay

Materials:

e Source of progesterone receptor (e.g., recombinant human PR, or cytosol from PR-
expressing cells).

+ Radiolabeled progesterone (e.g., [3H]-progesterone).

¢ Unlabeled test compound (algestone derivative).
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o Assay buffer.
¢ Scintillation fluid and counter.
Procedure:

o Receptor Preparation: Prepare a homogenate or cell lysate containing the progesterone
receptor.

o Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and the
radiolabeled progesterone.

o Competition: Add increasing concentrations of the unlabeled test compound to the tubes.
Include control tubes with no competitor (total binding) and tubes with a large excess of
unlabeled progesterone (non-specific binding).

 Incubation: Incubate the mixture to allow binding to reach equilibrium.

o Separation: Separate the receptor-bound radioligand from the free radioligand. This is
commonly done by rapid filtration through glass fiber filters, which trap the receptor-ligand
complexes.

o Quantification: Measure the radioactivity of the filters using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be
calculated to represent the affinity of the test compound for the receptor.

Conclusion

Algestone acetophenide is a potent and selective progestin with a long duration of action,
making it a valuable component of long-acting injectable contraceptives. Its high affinity for the
progesterone receptor and lack of significant off-target hormonal activities contribute to its
favorable efficacy and safety profile. Further research into other algestone derivatives may
uncover compounds with unique therapeutic properties. The experimental protocols and data
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presented in this guide provide a foundational resource for professionals engaged in the
research and development of novel steroid-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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